molecular formula C7H10N2OS B1348139 5-Ethyl-6-methyl-2-thiouracil CAS No. 39083-15-3

5-Ethyl-6-methyl-2-thiouracil

Cat. No. B1348139
CAS RN: 39083-15-3
M. Wt: 170.23 g/mol
InChI Key: UMBJMJGRRXHYBN-UHFFFAOYSA-N
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Scientific Research Applications

Safety And Hazards

While specific safety and hazard information for 5-Ethyl-6-methyl-2-thiouracil is not available, it is recommended to avoid contact with skin and eyes, and to remove and wash contaminated clothing and gloves, including the inside, before re-use5.


Future Directions

The future directions of 5-Ethyl-6-methyl-2-thiouracil could involve further functionalization and exploration of its biological activity potential. The introduction of a phosphonate group into the thiazolopyrimidine fragment can expand their biological activity potential3.


properties

IUPAC Name

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBJMJGRRXHYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192331
Record name 5-Ethyl-6-methyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-6-methyl-2-thiouracil

CAS RN

39083-15-3
Record name Uracil, 5-ethyl-6-methyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-6-methyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-6-methyl-2-thiouracil
Reactant of Route 2
5-Ethyl-6-methyl-2-thiouracil
Reactant of Route 3
5-Ethyl-6-methyl-2-thiouracil
Reactant of Route 4
5-Ethyl-6-methyl-2-thiouracil

Citations

For This Compound
4
Citations
DG Kim, KY Petrova, TV Frolova, VV Sharutin… - Russian Journal of …, 2019 - Springer
The reaction of N-allylthiourea with ethyl 2-ethyl-3-oxobutanoate gave 3-allyl-5-ethyl-6-methyl-2- thiouracil which reacted with bromine and iodine to afford 6-ethyl-2-halomethyl-7-methyl…
Number of citations: 6 link.springer.com
TV Frolova, DG Kim, PA Slepukhin… - Russian Chemical Bulletin, 2017 - Springer
… by alkylation of S sodium salts of 6 trifluromethyl 2 thio uracil, 6 methyl 2 thiouracil, and 5 ethyl 6 methyl 2 thiouracil with methallyl chloride and prenyl bromide as described earlier.…
Number of citations: 2 link.springer.com
DG Khim, VI Shmygarev - Chemistry of Heterocyclic Compounds, 1995 - Springer
… from 5-ethyl-6-methyl-2thiouracil and allyl bromide. Yield was 33% of mp 125C (from octane). B. The compound was obtained from the sodium salt of 5-ethyl-6-methyl-2-thiouracil in 2-…
Number of citations: 4 link.springer.com
ДГ Ким, КЮ Петрова, ТВ Фролова… - Журнал органической …, 2019 - elibrary.ru
Взаимодействием N-аллилтиомочевины с этил-2-этилацетоацетатом синтезирован 3-аллил-6-метил-5этил-2-тиоурацил, который реагирует с бромом и иодом с …
Number of citations: 2 elibrary.ru

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